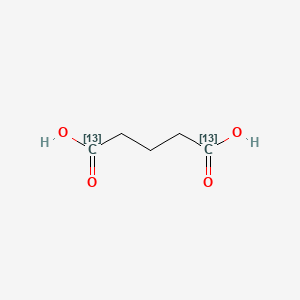

(1,5-13C2)pentanedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1,5-13C2)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQEDHGNNZCLN-MQIHXRCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13C](=O)O)C[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Application of (1,5-¹³C₂)Pentanedioic Acid for Metabolic Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of flux. Pentanedioic acid (glutaric acid), a five-carbon dicarboxylic acid, serves as a key intermediate in the catabolism of amino acids such as lysine and tryptophan.[1] This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to (1,5-¹³C₂)pentanedioic acid. By positioning the ¹³C labels at the terminal carboxyl groups, this tracer is optimally designed for studying entry into and subsequent transformations within central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle. We present a complete workflow, from the rationale behind the synthetic strategy to a detailed experimental protocol, rigorous analytical characterization, and a discussion of its application in metabolic flux analysis. This document is structured to provide both the theoretical underpinnings and the practical, field-proven insights necessary for its successful implementation in the laboratory.

Introduction: The Rationale for Isotopic Labeling in Metabolism

Metabolic pathways are not static linear tracks but complex, interconnected networks of biochemical reactions. Understanding the dynamics of these networks—a field known as metabolomics—is critical for elucidating disease mechanisms and developing novel therapeutics.[2] Stable isotope tracing, using non-radioactive heavy isotopes like ¹³C, is a cornerstone of modern metabolomics.[3] By introducing a ¹³C-labeled substrate into a biological system, researchers can follow the journey of the labeled carbon atoms as they are incorporated into downstream metabolites.[3][4] This allows for the unambiguous identification of active pathways and the quantification of metabolic fluxes, providing a dynamic snapshot of cellular activity that is impossible to achieve with conventional concentration measurements alone.[3][5]

Pentanedioic acid is a significant metabolite whose accumulation is indicative of certain metabolic disorders, such as glutaric aciduria type I.[1] Labeling pentanedioic acid at the C1 and C5 positions with ¹³C creates a powerful probe. When this molecule is metabolized, these labeled carbons can be tracked as they enter central metabolic pathways, such as being converted to α-ketoglutarate and participating in the TCA cycle. This specific labeling pattern provides clear, interpretable signals in mass spectrometry and NMR spectroscopy, distinguishing its metabolic fate from endogenous, unlabeled pools.

Synthetic Strategy: A Self-Validating Approach

The synthesis of (1,5-¹³C₂)pentanedioic acid requires a method that is high-yielding, avoids isotopic scrambling, and starts from commercially available, highly enriched precursors. The chosen strategy is a classic and highly reliable two-step process: the nucleophilic substitution of a three-carbon electrophile with ¹³C-labeled cyanide, followed by acidic hydrolysis to the dicarboxylic acid.

Causality Behind the Chosen Pathway:

-

Directness and Efficiency: This route directly and irreversibly forms the C-C bonds for the target carboxyl groups using the labeled carbon atom itself. This minimizes step count and potential for label dilution.

-

Precursor Availability: Potassium cyanide (K¹³CN) is a common and highly enriched (>99%) source of ¹³C, making it an ideal starting material for incorporating the label.

-

Reaction Robustness: The Williamson ether synthesis-like reaction of an alkyl halide with cyanide, followed by nitrile hydrolysis, is a fundamental transformation in organic chemistry known for its reliability and broad applicability.[6]

Below is a conceptual workflow of the entire process, from synthesis to final application.

Caption: High-level workflow from synthesis to metabolic analysis.

Detailed Experimental Protocol

This protocol outlines the synthesis of (1,5-¹³C₂)pentanedioic acid on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, as potassium cyanide and hydrogen cyanide gas (generated during hydrolysis) are highly toxic.

Materials and Reagents

| Reagent/Material | Purity/Specification | Typical Supplier |

| Potassium Cyanide-¹³C (K¹³CN) | >99 atom % ¹³C | Sigma-Aldrich, CIL |

| 1,3-Dibromopropane | >99% | Standard suppliers |

| Ethanol (EtOH) | 200 Proof, Anhydrous | Standard suppliers |

| Hydrochloric Acid (HCl) | Concentrated, ~37% | Standard suppliers |

| Diethyl Ether | Anhydrous | Standard suppliers |

| Benzene | Anhydrous | Standard suppliers |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard suppliers |

Step 1: Synthesis of (1,5-¹³C₂)Pentanedinitrile

-

Setup: Assemble a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to prevent side reactions with water.

-

Reagent Addition: In the flask, dissolve K¹³CN (2.0 g, ~30.7 mmol, 2.2 eq) in a mixture of 20 mL of ethanol and 5 mL of water.

-

Initiate Reaction: Add 1,3-dibromopropane (1.4 mL, ~13.8 mmol, 1.0 eq) to the cyanide solution.

-

Reflux: Heat the reaction mixture to reflux (~80-85 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Expertise Note: The use of an ethanol/water solvent system is crucial. It provides sufficient polarity to dissolve the potassium cyanide salt while also being a suitable solvent for the organic starting material, facilitating the nucleophilic substitution reaction.

-

Step 2: Hydrolysis to (1,5-¹³C₂)Pentanedioic Acid

-

Cooling & Acidification: After the reaction is complete, cool the flask to room temperature. Transfer the mixture to a larger (250 mL) round-bottom flask.

-

Hydrolysis: (CAUTION: This step generates toxic HCN gas and must be performed in an efficient fume hood) . Slowly add 50 mL of concentrated hydrochloric acid to the reaction mixture.

-

Reflux: Heat the acidified mixture to reflux for approximately 4-6 hours. During this time, the nitrile groups will be hydrolyzed to carboxylic acids, and the ammonium chloride byproduct will form.[6]

-

Evaporation: After hydrolysis, evaporate the solution to dryness using a rotary evaporator, preferably under reduced pressure, to remove excess HCl and water. The resulting solid is a mixture of (1,5-¹³C₂)pentanedioic acid and ammonium chloride.[6]

Step 3: Purification by Extraction and Recrystallization

-

Extraction: Add 50 mL of diethyl ether to the dry residue and heat gently to boiling to extract the organic acid. Filter the hot solution to remove the insoluble ammonium chloride. Repeat the extraction of the solid residue with two additional 25 mL portions of boiling ether.[6]

-

Concentration: Combine the ether extracts and evaporate the solvent until the product begins to crystallize.

-

Recrystallization: Add 100 mL of benzene to the concentrated solution and heat until the acid fully dissolves.[6]

-

Isolation: Cool the solution in an ice bath to induce crystallization. Collect the white, crystalline product by vacuum filtration. A second crop can be obtained by concentrating the filtrate.

-

Drying: Dry the final product under vacuum. A typical yield is 80-85% based on the starting 1,3-dibromopropane.

Characterization and Quality Control: A Self-Validating System

Verifying the identity, isotopic enrichment, and purity of the final product is paramount. The following analytical methods provide a comprehensive characterization.

Mass Spectrometry (MS)

Mass spectrometry directly confirms the incorporation of the two ¹³C atoms. The molecular weight of unlabeled pentanedioic acid (C₅H₈O₄) is approximately 132.04 g/mol . The synthesized (1,5-¹³C₂)pentanedioic acid will have a molecular weight of approximately 134.04 g/mol . High-resolution MS should be used to confirm the exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural confirmation and verifying the precise location of the isotopic labels.[]

-

¹H NMR: The proton spectrum will confirm the C₃H₆ backbone of the molecule. The spectrum should show a triplet for the protons at C2 and C4, and a quintet (or multiplet) for the protons at C3.

-

¹³C NMR: This is the definitive analysis.[8]

-

Signal Enhancement: The signals for the labeled C1 and C5 carbons will be dramatically enhanced compared to the natural abundance signals of the C2, C3, and C4 carbons.[]

-

Chemical Shift: The chemical shift for the carboxyl carbons (C1, C5) will appear around 175-180 ppm.

-

Homocoupling: While not always resolved, ¹³C-¹³C coupling can sometimes be observed, providing further structural information.[9][10] The absence of significant unlabeled pentanedioic acid in the ¹³C spectrum is a strong indicator of high isotopic purity.

-

Expected Analytical Data

| Analysis | Expected Result | Purpose |

| Mass Spec (ESI-) | [M-H]⁻ ion at m/z ≈ 133.04 | Confirms M+2 mass shift and isotopic incorporation |

| ¹³C NMR | Strong signal at δ ≈ 177 ppm (¹³COOH). Natural abundance signals for C2/4 (δ ≈ 33 ppm) and C3 (δ ≈ 20 ppm).[11] | Confirms label position and isotopic enrichment |

| ¹H NMR | Triplet at δ ≈ 2.25 ppm (4H, C2/4-H). Multiplet at δ ≈ 1.75 ppm (2H, C3-H). Broad singlet for COOH.[11] | Confirms underlying chemical structure |

| Melting Point | 97-98 °C | Confirms purity (matches literature value)[6] |

Application in Metabolic Research: Tracing the Fate of Pentanedioic Acid

Once synthesized and validated, (1,5-¹³C₂)pentanedioic acid can be used as a tracer in various biological models, from cell cultures to whole organisms.

A primary application is to study its entry into the TCA cycle. Pentanedioic acid can be converted to glutaryl-CoA and subsequently to α-ketoglutarate, a key TCA cycle intermediate.

Caption: Entry of labeled pentanedioic acid into the TCA cycle.

Experimental Logic:

-

Administration: The labeled acid is introduced to the biological system.

-

Metabolism: The cells metabolize the tracer. The key first step in tracking is the conversion to α-ketoglutarate, which will now be labeled at its C1 and C5 positions.

-

Analysis: The α-ketoglutarate dehydrogenase complex then acts on this intermediate, releasing the C1 carboxyl group as ¹³CO₂. The remaining four-carbon unit continues through the cycle.

-

Detection: By using LC-MS to analyze the isotopologue distribution (the pattern of labeled vs. unlabeled atoms) of TCA cycle intermediates like malate and citrate, researchers can quantify the contribution of pentanedioic acid to the cycle's activity. For example, observing malate with two ¹³C atoms (M+2) would indicate its origin from the tracer.[12]

This approach provides invaluable data on amino acid catabolism and its interface with central energy production, which is crucial for studying both inborn errors of metabolism and metabolic reprogramming in diseases like cancer.

Conclusion

This guide has detailed a robust and verifiable method for the synthesis of (1,5-¹³C₂)pentanedioic acid. The chosen synthetic route is founded on well-established chemical principles, ensuring high yield and isotopic integrity. The emphasis on rigorous, multi-modal analytical characterization with MS and NMR provides a self-validating framework that guarantees the quality of the tracer for sensitive metabolic research. The resulting molecule is a powerful tool for investigating the intricate connections between amino acid catabolism and central carbon metabolism, promising to yield significant insights for researchers in basic science and drug development.

References

-

Chemo‐enzymatic synthesis of specifically stable‐isotope labelled L‐glutamic acid and 2‐oxoglutaric acid. ResearchGate. [Link]

-

Itsenko, O., Kihlberg, T., & Långström, B. (2006). Labeling of aliphatic carboxylic acids using [11C]carbon monoxide. Nature Protocols, 1(2), 798-802. [Link]

-

Structural characterization by 13C-NMR spectroscopy of products synthesized in vitro by polysaccharide synthases using 13C-enriched glycosyl donors: application to a UDP-glucose:(1→3) -β-d-glucan synthase from blackberry (Rubus fruticosus) cells. Glycobiology. [Link]

-

Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids. YouTube. [Link]

-

Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 559. [Link]

-

A Novel Sustainable Method to Prepare Glutaric Acid from Glucose. Beilstein Archives. [Link]

-

13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling? ResearchGate. [Link]

-

Ton, S. J., et al. (2023). Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. JACS Au, 3(3), 856-864. [Link]

-

Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. ResearchGate. [Link]

-

Wang, G., et al. (2022). Molecular characteristics and stable carbon isotope compositions of dicarboxylic acids and related compounds in wintertime aerosols of Northwest China. Scientific Reports, 12(1), 11306. [Link]

-

Synthesis and characterization of [1,5-¹³C2]Z-OMPD. ResearchGate. [Link]

-

Ton, S. J., et al. (2023). Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. JACS Au. [Link]

-

Glutaric Acid. Organic Syntheses. [Link]

-

Pu, X., et al. (2019). Catalytic Decarboxylation/Carboxylation Platform for Accessing Isotopically Labeled Carboxylic Acids. ACS Catalysis, 9(7), 5858-5863. [Link]

-

Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. Nature Communications. [Link]

-

Guo, K., & Li, L. (2009). High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. Analytical Chemistry, 81(10), 3919-3932. [Link]

-

Crown, S. B., et al. (2016). Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts. American Journal of Physiology-Heart and Circulatory Physiology, 311(4), H991-H1003. [Link]

-

Hong, T. H., et al. (2020). Glutaric acid production by systems metabolic engineering of an l-lysine–overproducing Corynebacterium glutamicum. Proceedings of the National Academy of Sciences, 117(48), 30566-30575. [Link]

-

(1,5-14C2)pentanedioic acid. PubChem. [Link]

-

Oh, Y. H., et al. (2018). Metabolic engineering of Corynebacterium glutamicum for the production of glutaric acid, a C5 dicarboxylic acid platform chemical. Metabolic Engineering, 47, 340-349. [Link]

-

Reisz, J. A., et al. (2018). Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins. Chemical Communications, 54(76), 10694-10697. [Link]

-

Shrestha, R., et al. (2021). Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. Metabolites, 11(11), 729. [Link]

-

Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts. Scientific Reports. [Link]

-

Szabó, J., et al. (2023). 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions. International Journal of Molecular Sciences, 24(2), 1637. [Link]

-

Hui, S., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo | bioRxiv [biorxiv.org]

- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

what is (1,5-13C2)glutaric acid used for in science

An In-Depth Technical Guide to the Scientific Applications of (1,5-¹³C₂)Glutaric Acid

Introduction

Glutaric acid, a five-carbon dicarboxylic acid, serves as a critical intermediate in the catabolism of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1] Under normal physiological conditions, it is efficiently processed within the mitochondria. However, disruptions in this metabolic pathway can lead to severe inherited metabolic disorders, most notably Glutaric Aciduria Type I (GA-I).[2][3] GA-I is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), resulting in the accumulation of glutaric acid and its neurotoxic derivative, 3-hydroxyglutaric acid, in bodily fluids and tissues.[1][4] This accumulation can cause severe neurological damage, particularly in infants.[2]

To dissect the complex metabolic rewiring that occurs in such diseases and to evaluate potential therapeutic interventions, researchers require sophisticated tools that can trace the flow of molecules through specific biochemical pathways. Stable isotope tracing, particularly using carbon-13 (¹³C), has become the gold standard for quantifying the rate, or flux, of reactions within a living cell—a technique known as ¹³C-Metabolic Flux Analysis (¹³C-MFA).[5][6]

This technical guide provides a comprehensive overview of the application of (1,5-¹³C₂)glutaric acid, a stable isotope-labeled tracer, in scientific research. We will explore its use in elucidating the pathophysiology of GA-I, its role in drug development, and its broader applications in understanding cellular metabolism. This guide is intended for researchers, clinicians, and drug development professionals seeking to leverage stable isotope tracing to gain deeper insights into metabolic pathways in health and disease.

Part 1: The Biochemical Context of Glutaric Acid Metabolism

The metabolic pathways for L-lysine, L-hydroxylysine, and L-tryptophan converge on the formation of glutaryl-CoA.[1] In healthy individuals, the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, which then proceeds through further breakdown for energy production.[1]

In Glutaric Aciduria Type I, mutations in the GCDH gene lead to a deficient or non-functional GCDH enzyme.[4] This enzymatic block prevents the conversion of glutaryl-CoA, causing it and its hydrolyzed form, glutaric acid, to accumulate. The excess glutaryl-CoA can also be converted to glutaconyl-CoA, which is then hydrated to form the highly neurotoxic metabolite 3-hydroxyglutaric acid.[3][7] The detection of elevated levels of glutaric and 3-hydroxyglutaric acid in blood and urine is a primary diagnostic marker for GA-I.[2][4]

Part 2: Principles of Tracing with (1,5-¹³C₂)Glutaric Acid

¹³C-MFA is a powerful technique that involves introducing a substrate enriched with ¹³C into a biological system and tracking the incorporation of the ¹³C label into downstream metabolites.[5] Because ¹³C is a stable, non-radioactive isotope, it is safe for use in a wide range of experimental systems, including in vitro cell culture and in vivo studies.

(1,5-¹³C₂)Glutaric acid is an ideal tracer for investigating the lysine degradation pathway. The ¹³C atoms are positioned at the two terminal carboxyl carbons (C1 and C5). This specific labeling allows researchers to precisely follow the fate of these carbons.

-

In a healthy system (functional GCDH): When (1,5-¹³C₂)glutaric acid is introduced, it is converted to (1,5-¹³C₂)glutaryl-CoA. The GCDH enzyme then catalyzes a decarboxylation reaction, removing the ¹³C-labeled carbon at the C1 position as ¹³CO₂. The remaining four-carbon molecule, now containing one ¹³C label, enters subsequent metabolic pathways.

-

In a GA-I system (deficient GCDH): The enzymatic block prevents the decarboxylation of (1,5-¹³C₂)glutaryl-CoA. Consequently, there is no production of ¹³CO₂ via this pathway. Instead, the doubly-labeled (M+2) glutaric acid and 3-hydroxyglutaric acid will accumulate, which can be readily detected and quantified.

By measuring the mass isotopomer distributions (MIDs) of key metabolites using mass spectrometry, one can quantify the flux through the GCDH enzyme and related pathways. An MID refers to the relative abundance of all isotopic forms of a metabolite (e.g., M+0 for the unlabeled form, M+1 for the form with one ¹³C, M+2 for the form with two ¹³Cs, etc.).

| Metabolite | Expected Labeling Pattern (Healthy Control) | Expected Labeling Pattern (GA-I Model) | Rationale |

| Glutaric Acid | Low M+2 | High M+2 | In GA-I, the tracer accumulates due to the metabolic block. |

| 3-Hydroxyglutaric Acid | Low M+2 | High M+2 | Accumulation of labeled glutaryl-CoA is shunted to 3-OH-glutaric acid production. |

| Succinate (from TCA cycle) | Increased M+1 | No significant increase | In healthy cells, the remaining ¹³C from crotonyl-CoA can enter the TCA cycle. This path is blocked in GA-I. |

| ¹³CO₂ (in headspace/media) | Increased | No significant increase | The C1-carboxyl group is lost as CO₂ in the GCDH reaction in healthy cells. |

Part 3: Experimental Workflow and Protocols

The successful application of (1,5-¹³C₂)glutaric acid as a tracer requires a robust experimental workflow, from cell culture to data analysis. The following protocols are generalized for an in vitro study using patient-derived fibroblasts, a common model for studying inherited metabolic diseases.

Protocol 3.1: Cell Culture and Isotopic Labeling

Objective: To label the metabolome of control and GA-I patient-derived fibroblasts with (1,5-¹³C₂)glutaric acid to a steady state.

-

Cell Seeding: Plate human primary fibroblasts (both control and GA-I patient lines) in 6-well plates at a density that will achieve ~80% confluency at the time of harvest. Culture in standard DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Preparation of Labeling Medium: Prepare custom DMEM that lacks lysine and tryptophan to maximize the uptake and utilization of the supplied glutaric acid tracer. Supplement this base medium with a known concentration of (1,5-¹³C₂)glutaric acid (e.g., 100 µM).

-

Labeling: Once cells reach ~60% confluency, aspirate the standard medium, wash cells once with sterile PBS, and add 2 mL of the pre-warmed labeling medium to each well.

-

Incubation: Return plates to the incubator (37°C, 5% CO₂). The time required to reach isotopic steady state must be determined empirically but is typically 24 hours for mammalian cells.[8]

Protocol 3.2: Metabolite Extraction

Objective: To rapidly halt all enzymatic activity and efficiently extract intracellular polar metabolites.

-

Quenching: Remove plates from the incubator. Immediately aspirate the labeling medium and place the plate on dry ice. Add 1 mL of ice-cold 80% methanol (v/v) to each well to quench metabolism.

-

Cell Lysis and Scraping: Incubate the plates at -80°C for at least 15 minutes. Then, use a cell scraper to scrape the frozen cell lysate into the cold methanol.

-

Collection: Transfer the entire lysate/methanol mixture from each well into a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis.

Protocol 3.3: Analysis by Mass Spectrometry (LC-MS/MS)

Objective: To quantify the mass isotopomer distributions of glutaric acid and related metabolites.

-

Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50 µL) of an appropriate solvent for the chromatography method (e.g., 50:50 methanol:water).

-

Chromatography: Inject the sample onto a liquid chromatography system equipped with a column suitable for separating polar organic acids (e.g., a HILIC or reverse-phase C18 column).

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.

-

Data Acquisition: Acquire data using a full scan method to capture all ions within a relevant mass range. Additionally, use a targeted MS/MS approach to confirm the identity of key metabolites like glutaric acid and 3-hydroxyglutaric acid based on their fragmentation patterns.

Part 4: Data Analysis and Interpretation

The raw data from the mass spectrometer consists of mass-to-charge ratios (m/z) and their corresponding intensities.

-

Peak Integration: Integrate the chromatographic peak areas for each mass isotopomer of a given metabolite (e.g., for glutaric acid, integrate the peaks for M+0 at m/z 131.03 and M+2 at m/z 133.04).

-

Natural Abundance Correction: The measured intensities must be corrected for the natural abundance of ¹³C and other heavy isotopes. This can be done using established algorithms and software packages.[9]

-

Fractional Enrichment Calculation: After correction, the fractional contribution of the tracer to the metabolite pool can be calculated. This data reveals the extent to which the labeled glutaric acid has been metabolized.

-

Flux Modeling: For a comprehensive analysis, the corrected mass isotopomer distributions are fed into computational models. These models use mathematical algorithms to estimate the reaction rates (fluxes) that best explain the observed labeling patterns throughout the metabolic network.[10][11]

Interpretation of Results: A comparison of the metabolic flux maps between control and GA-I cells will provide a quantitative measure of the GCDH deficiency. For instance, a near-zero flux from glutaryl-CoA to crotonyl-CoA in GA-I cells would be expected. Furthermore, the analysis can reveal if compensatory or alternative metabolic pathways have been activated in the diseased state.

Part 5: Applications in Research and Drug Development

The use of (1,5-¹³C₂)glutaric acid is not limited to characterizing disease states but is also a powerful tool in translational science.

-

Functional Genomics: For patients with novel mutations in the GCDH gene, this tracer can be used in their fibroblasts to determine the functional consequence of the mutation on enzyme activity, helping to correlate genotype with metabolic phenotype.[12]

-

Drug Screening and Efficacy Testing: Potential therapeutic compounds, such as small molecule chaperones designed to improve the function of misfolded GCDH protein, can be tested. A successful compound would increase the flux from (1,5-¹³C₂)glutaryl-CoA to downstream metabolites, an effect that can be precisely quantified with this method.

-

Understanding Pathophysiology: By tracing the fate of glutaric acid, researchers can investigate how its accumulation impacts other interconnected metabolic pathways, such as the TCA cycle or fatty acid metabolism, providing a more holistic view of the disease's impact on cellular energy and function.[6][13]

Conclusion

(1,5-¹³C₂)Glutaric acid is a highly specific and powerful metabolic tracer for the quantitative investigation of the lysine, hydroxylysine, and tryptophan degradation pathways. Its application in ¹³C-Metabolic Flux Analysis provides unparalleled insight into the pathophysiology of Glutaric Aciduria Type I, enabling researchers to precisely quantify the extent of enzymatic deficiencies and explore the broader metabolic consequences of the disease. As a tool for drug development, it offers a robust method for assessing the efficacy of novel therapeutics aimed at restoring metabolic function. The continued use of this and other stable isotope tracers will be instrumental in advancing our understanding of inherited metabolic disorders and accelerating the development of effective treatments.

References

- Vertex AI Search. (2026). Glutaric Acid in Health: Understanding its Role in Metabolism and Disease.

- Human Metabolome Database. Showing metabocard for Glutaric acid (HMDB0000661).

- ChemicalBook. Glutaric acid(110-94-1) 13C NMR spectrum.

- BenchChem. The Role of Glutaric Acid in Amino Acid Metabolism: A Technical Guide.

- Creative Proteomics. Overview of 13c Metabolic Flux Analysis.

- ChemicalBook. 3,3-Dimethylglutaric acid(4839-46-7) 13C NMR spectrum.

- SpectraBase. Glutaric acid - Optional[13C NMR] - Chemical Shifts.

- Munger, J., et al. (2008). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC.

- Kölker, S., et al. (2012). Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase. PMC - NIH.

- Boy, N., et al. (2017). Glutaric Acidemia Type 1. PMC - NIH.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000661).

- Kölker, S., et al. (2011).

- Ferreira, C. R. (2019). Simplified Approach to Glutaric Acidurias: A Mini-Review. Thieme.

- Baric, I., et al. (1999). Glutaric aciduria type I.

- O'Donnell, K., et al. (2024).

- Wang, L., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers.

- Samidin, S., & Salimon, J. (n.d.). Data interpretation of 13 C NMR for glutaric acid diesters.

-

Noller, C. R., & Adams, R. (1926). glutaric acid. Organic Syntheses Procedure. [Link]

-

PubChem. (n.d.). Glutaric Acid-1,5-13C2. NIH. [Link]

-

Das, S., & Ghorai, P. (2020). A Visible Light Driven Direct Synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. ChemRxiv. [Link]

- Google Patents. (n.d.). US2461336A - Manufacture of glutaric acid.

-

Sauer, U. (2006). 13C-based metabolic flux analysis. ResearchGate. [Link]

-

ResearchGate. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. [Link]

-

Kyung Hee University. (2022). Development of a bio-chemical route to C5 plasticizer synthesis using glutaric acid produced by metabolically engineered Corynebacterium glutamicum. [Link]

-

He, M., et al. (2023). 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor. PubMed. [Link]

-

Metallo, C. M., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]

-

ResearchGate. (2023). 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor. [Link]

-

Rothstein, M., & Miller, L. L. (1952). The Metabolism of Glutaric acid-1, 5-C14. I. In Normal and Phlorhizinized Rats. PubMed. [Link]

-

Hui, S., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]

-

Kappel, B. A., et al. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers. [Link]

-

Frontiers. (n.d.). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. [Link]

-

Gáspár, R., et al. (2023). 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions. PubMed Central. [Link]

-

Lizarbe, B., et al. (2021). In Vivo Metabolism of [1,6-13C2]Glucose Reveals Distinct Neuroenergetic Functionality between Mouse Hippocampus and Hypothalamus. MDPI. [Link]

-

Luiken, J. J. F. P., & Glatz, J. F. C. (2020). Metabolic Modulation to Treat Cardiac Diseases: Role for Membrane Substrate Transporters. JOVS. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo | bioRxiv [biorxiv.org]

- 10. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. rarediseasesjournal.com [rarediseasesjournal.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pentanedioic Acid: Properties and Applications

Abstract

Pentanedioic acid, commonly known as glutaric acid, is a five-carbon linear dicarboxylic acid with the chemical formula C₅H₈O₄.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of pentanedioic acid, intended for researchers, scientists, and professionals in drug development. It delves into its structural characteristics, physicochemical parameters, and chemical reactivity. Furthermore, this document explores the diverse applications of pentanedioic acid, particularly in polymer synthesis and its emerging role in pharmaceutical sciences as a co-crystal former to enhance drug bioavailability.[1][3][4][5] Experimental methodologies for property determination and synthesis are also detailed to provide actionable insights for laboratory applications.

Introduction: The Significance of Pentanedioic Acid

Pentanedioic acid, or glutaric acid, is a naturally occurring organic compound that serves as an intermediate in the metabolism of amino acids such as lysine and tryptophan.[2][6] Beyond its biological role, it is a versatile chemical intermediate with a wide array of industrial applications.[1][6] Its dicarboxylic nature makes it a valuable building block in the synthesis of various complex molecules and polymers.[6]

In recent years, the unique properties of pentanedioic acid have garnered significant interest in the pharmaceutical industry. Its ability to form cocrystals with active pharmaceutical ingredients (APIs) has been shown to improve the dissolution rate and oral bioavailability of poorly soluble drugs.[3][4][5] This guide aims to provide a detailed technical resource on pentanedioic acid, elucidating the fundamental properties that underpin its utility in both research and industrial settings.

Physicochemical Properties of Pentanedioic Acid

The physical and chemical properties of pentanedioic acid are crucial for its handling, application, and the design of synthetic routes. These properties are summarized in the table below, followed by a more detailed discussion.

Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | Pentanedioic acid | [7] |

| Common Name | Glutaric acid | [7] |

| CAS Number | 110-94-1 | [6] |

| Chemical Formula | C₅H₈O₄ | [1] |

| Molecular Weight | 132.12 g/mol | [7] |

| Appearance | White crystalline solid or colorless crystals | [1][8] |

| Melting Point | 97.5–98 °C | [1] |

| Boiling Point | 303 °C (with decomposition) | [1] |

| Water Solubility | 63.9 g/100 mL (at 20 °C) | [1] |

| pKa₁ | 4.34 | [9] |

| pKa₂ | 5.41 (inferred) | |

| Density | 1.429 g/cm³ (at 15 °C) | [10] |

| LogP (Octanol/Water Partition Coefficient) | -0.256 to -0.29 | [8][10] |

Structural Characteristics

Pentanedioic acid is a linear dicarboxylic acid, meaning it has a carboxylic acid group at each end of a three-carbon chain.[6] This structure is fundamental to its chemical reactivity and its ability to act as a monomer in polymerization reactions.

Solubility and Acidity

A notable characteristic of pentanedioic acid is its high solubility in water, which is significantly greater than that of shorter or longer linear dicarboxylic acids like succinic and adipic acids.[7] It is also soluble in alcohols, ethers, and benzene.[1]

As a dicarboxylic acid, pentanedioic acid has two dissociation constants (pKa values). The first dissociation (pKa₁) is 4.34.[9] The second dissociation is expected to be higher due to the electrostatic repulsion from the initial carboxylate anion.

Chemical Properties and Reactivity

The presence of two carboxylic acid groups dictates the chemical reactivity of pentanedioic acid. These groups can undergo a variety of reactions, making it a versatile precursor in organic synthesis.

Esterification and Amide Formation

Like all carboxylic acids, pentanedioic acid can react with alcohols to form esters and with amines to form amides.[6] These reactions are fundamental to its use in the synthesis of polyesters and polyamides.[1]

Dehydration to Glutaric Anhydride

Upon heating or treatment with a dehydrating agent, pentanedioic acid undergoes intramolecular dehydration to form glutaric anhydride, a cyclic five-membered ring structure.[11] Glutaric anhydride is a reactive electrophile and a valuable intermediate in its own right, used in the production of polymers, resins, and pharmaceuticals.[11]

Caption: Dehydration of Pentanedioic Acid to Glutaric Anhydride.

Polymerization

Pentanedioic acid is a key monomer in the production of certain polymers, such as polyesters and polyamides.[1] The presence of a carboxylic acid group at both ends of the molecule allows it to link with diols or diamines to form long polymer chains. The five-carbon chain length can influence the physical properties of the resulting polymer, such as its elasticity.

Applications in Research and Drug Development

Pentanedioic acid's utility extends into various areas of scientific research and is of growing importance in the pharmaceutical sector.

Precursor in Organic Synthesis

It serves as a fundamental building block for synthesizing a variety of organic compounds.[6] Its derivatives are used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[6]

Role in Pharmaceutical Cocrystals

A significant application of pentanedioic acid in drug development is its use as a co-former in the creation of pharmaceutical cocrystals.[1][3][4][5] Cocrystals are crystalline structures composed of two or more different molecules in the same crystal lattice. For active pharmaceutical ingredients (APIs) with low aqueous solubility, forming a cocrystal with a highly soluble co-former like pentanedioic acid can dramatically increase the dissolution rate and, consequently, the oral bioavailability.[3][4][5]

Case Study: A study demonstrated that a cocrystal of a poorly soluble API with pentanedioic acid increased the aqueous dissolution rate by 18 times compared to the pure API.[3][5] This led to a threefold increase in plasma AUC (Area Under the Curve) values in dog exposure studies, highlighting the profound impact of this approach on drug delivery.[3][4]

Caption: Workflow of enhancing bioavailability via cocrystallization.

Other Industrial Applications

Pentanedioic acid and its derivatives are also utilized as:

-

Plasticizers: To increase the flexibility of polymers.[1]

-

Corrosion inhibitors: To protect metal surfaces from degradation.[6]

-

Components in cosmetics: As a pH adjuster or preservative.[1]

Experimental Protocols

Synthesis of Pentanedioic Acid

Several synthetic routes to pentanedioic acid are available. A common laboratory and industrial method involves the oxidation of cyclopentanone or cyclopentanol with nitric acid.[1] Another method involves the ring-opening of γ-butyrolactone with potassium cyanide, followed by hydrolysis of the resulting nitrile.

Protocol: Synthesis from 1,3-Dibromopropane

-

Dinitrile Formation: React 1,3-dibromopropane with sodium or potassium cyanide in a suitable solvent (e.g., ethanol/water mixture) to form the dinitrile. This is a nucleophilic substitution reaction.

-

Hydrolysis: Hydrolyze the resulting dinitrile under acidic or basic conditions. This will convert the nitrile groups to carboxylic acid groups, yielding pentanedioic acid.

-

Purification: The crude pentanedioic acid can be purified by recrystallization from hot water.

Determination of pKa by Potentiometric Titration

The pKa values of pentanedioic acid can be accurately determined using potentiometric titration.[12]

Methodology:

-

Prepare a standard solution of pentanedioic acid of a known concentration in deionized water.

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the pentanedioic acid solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The resulting titration curve will show two equivalence points, corresponding to the two carboxylic acid groups.

-

Determine the pKa values from the half-equivalence points. The pH at the first half-equivalence point is equal to pKa₁, and the pH at the second half-equivalence point is equal to pKa₂.

Safety and Handling

Pentanedioic acid is classified as corrosive and can cause severe skin burns and eye damage.[1][13] It is also a respiratory irritant.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[13][14] Work should be conducted in a well-ventilated area or under a chemical fume hood.[15][16]

Conclusion

Pentanedioic acid is a dicarboxylic acid with a unique combination of physical and chemical properties that make it a valuable compound in a wide range of applications. Its high water solubility and ability to form cocrystals are particularly advantageous in the pharmaceutical industry for improving the bioavailability of poorly soluble drugs. As research continues, the full potential of pentanedioic acid in materials science, organic synthesis, and drug development is still being explored, promising further innovations in these fields.

References

- Glutaric acid - Grokipedia. (n.d.).

- The Multifaceted Applications of Glutaric Acid in Organic Synthesis and Beyond. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- GLUTARIC ACID - Ataman Kimya. (n.d.).

- Glutaric acid - Safety Data Sheet - ChemicalBook. (n.d.).

- PENTANEDIOIC ACID (GLUTARIC ACID) - Ataman Kimya. (n.d.).

- Glutaric acid (Standard)-SDS-MedChemExpress. (2025).

- SAFETY DATA SHEET - Spectrum Chemical. (2018).

- 1,5-PENTANEDIOIC ACID - Ataman Kimya. (n.d.).

-

Glutaric acid - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

McNamara, D. P., Childs, S. L., Giordano, J., Iarriccio, A., Cassidy, J., Shet, M. S., Mannion, R., O'Donnell, E., & Park, A. (2006). Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API. Pharmaceutical research, 23(8), 1888–1897. [Link]

- Glutaric anhydride Definition - Organic Chemistry II Key Term - Fiveable. (n.d.).

-

Glutaric Acid | C5H8O4 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Dicarboxylic acid has two pKa values. Can you give a general illustration with equation and explain why you have one bigger than the other? - Quora. (2022). Retrieved January 15, 2026, from [Link]

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. extramarks.com [extramarks.com]

- 3. researchgate.net [researchgate.net]

- 4. Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API | Semantic Scholar [semanticscholar.org]

- 6. nbinno.com [nbinno.com]

- 7. Glutaric acid - Wikipedia [en.wikipedia.org]

- 8. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. Glutaric acid - Safety Data Sheet [chemicalbook.com]

- 11. fiveable.me [fiveable.me]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. fishersci.ie [fishersci.ie]

- 16. aksci.com [aksci.com]

An In-Depth Technical Guide to Understanding 13C Labeled Compounds in Cellular Metabolism

In the intricate landscape of cellular biology, comprehending the dynamic network of metabolic pathways is fundamental to deciphering disease mechanisms and forging new therapeutic avenues.[1] Stable isotope tracing, particularly with Carbon-13 (¹³C) labeled compounds, has become an indispensable technique for quantitatively mapping metabolic fluxes and elucidating cellular phenotypes.[1] This guide provides a comprehensive exploration of the principles, experimental designs, and data interpretation strategies for leveraging ¹³C labeled compounds in metabolic research, with a keen focus on applications in drug discovery and development. By meticulously tracking the journey of ¹³C atoms through metabolic networks, researchers can gain unparalleled insights into the biochemical underpinnings of cellular function in both health and disease.[1]

Section 1: The Foundation: Core Principles of ¹³C Isotope Tracing

The essence of ¹³C metabolic labeling is the introduction of a substrate, such as glucose or an amino acid, where one or more of the naturally abundant ¹²C atoms have been replaced by the stable, non-radioactive isotope ¹³C.[1] Cells or organisms then assimilate this "heavy" labeled substrate, incorporating the ¹³C atoms into a multitude of downstream metabolites.[1] These ¹³C-enriched molecules can then be detected and quantified using powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][]

The pattern and degree of ¹³C incorporation into various metabolites serve as a direct readout of the activity of the metabolic pathways involved.[1] This powerful approach allows for the quantitative measurement of metabolic fluxes—the actual rates of metabolite conversion through specific biochemical reactions.[1]

Key Concepts in ¹³C Tracing:

-

Isotopologues and Mass Isotopomer Distributions (MIDs): Molecules that differ only in their isotopic composition are known as isotopologues.[1] For instance, glucose with one ¹³C atom (M+1), two ¹³C atoms (M+2), and so on, are all isotopologues of unlabeled glucose (M+0). The relative abundance of these isotopologues for a given metabolite is its Mass Isotopomer Distribution (MID). Analyzing MIDs is central to ¹³C metabolic flux analysis (¹³C-MFA).

-

Steady-State vs. Dynamic Labeling:

-

Isotopic Steady State: This is achieved when the isotopic enrichment of intracellular metabolites becomes constant over time.[3] This approach is invaluable for determining the relative contribution of different pathways to the production of a particular metabolite.

-

Dynamic Labeling: In this method, the incorporation of the ¹³C label is monitored over a time course.[1] This provides crucial information about the kinetics of metabolic pathways and can be used to determine absolute flux rates.[4]

-

Section 2: Designing a Robust ¹³C Tracing Experiment: A Causality-Driven Approach

A successful ¹³C metabolic tracing experiment is not merely a set of procedural steps but a carefully considered experimental design where each choice is dictated by the scientific question at hand.

The Art and Science of Tracer Selection

The choice of the ¹³C-labeled substrate is paramount and is dictated by the specific metabolic pathway under investigation.[1]

-

[U-¹³C]-Glucose: Uniformly labeled glucose, where all six carbon atoms are ¹³C, is the workhorse for interrogating central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][3]

-

Position-Specific Labeled Glucose: Tracers like [1,2-¹³C₂]glucose are particularly powerful for resolving fluxes between glycolysis and the PPP.[5][6] Metabolism of [1,2-¹³C]glucose through glycolysis produces lactate with two ¹³C atoms (M+2), whereas the oxidative PPP will result in singly labeled lactate (M+1). This differential labeling provides a clear distinction between the two pathways.

-

¹³C-Labeled Amino Acids: Labeled glutamine is frequently used to probe the TCA cycle and anaplerotic reactions.[6] Other labeled amino acids, such as leucine, isoleucine, and valine, can be employed to investigate specific amino acid catabolism pathways and their contributions to central carbon metabolism.[7][8]

| Tracer | Primary Metabolic Pathways Investigated | Rationale |

| [U-¹³C₆]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine Synthesis, Glycogen Synthesis | Provides a global view of glucose utilization by labeling all downstream metabolites.[9] |

| [1,2-¹³C₂]-Glucose | Glycolysis vs. PPP | Distinguishes between glycolytic and PPP flux based on the resulting labeling patterns in downstream metabolites like lactate and ribose.[5][6] |

| [U-¹³C₅]-Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation, Amino Acid Synthesis | Traces the entry and metabolism of glutamine into the TCA cycle, a critical pathway for cancer cell proliferation.[6][9] |

| ¹³C-Labeled Fatty Acids | Fatty Acid Oxidation (FAO) | Tracks the breakdown of fatty acids and their contribution to the TCA cycle. |

Experimental Workflow: A Self-Validating System

The experimental protocol must be designed to ensure reproducibility and minimize artifacts.

Experimental Workflow for In Vitro ¹³C Tracing

Caption: Workflow for an in vitro ¹³C stable isotope tracing experiment.

Detailed Protocol: In Vitro ¹³C Labeling of Adherent Cancer Cells

-

Cell Seeding and Growth: Seed cancer cells (e.g., A549 lung carcinoma) in 6-well plates and allow them to reach approximately 80% confluency in standard culture medium.

-

Tracer Introduction: Aspirate the standard medium and gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately add pre-warmed culture medium containing the desired ¹³C-labeled tracer (e.g., 10 mM [U-¹³C₆]-glucose).

-

Labeling Incubation: Return the plates to the incubator for a predetermined time. For steady-state analysis of central carbon metabolism, a 24-hour incubation is often sufficient. For dynamic studies, time points ranging from minutes to hours are collected.[4]

-

Metabolism Quenching and Metabolite Extraction:

-

Place the culture plates on a bed of dry ice to rapidly cool the cells and quench metabolic activity.

-

Aspirate the labeled medium.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge at maximum speed for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

-

Section 3: Analytical Platforms and Data Interpretation

The choice of analytical technique is critical for extracting meaningful information from ¹³C tracing experiments.

Mass Spectrometry (MS)

Mass spectrometry is the most widely used technique for ¹³C-MFA due to its high sensitivity and ability to measure MIDs.[4][10] Both Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are employed.[11]

-

GC-MS: Often requires derivatization of metabolites to make them volatile but provides excellent chromatographic separation and robust fragmentation patterns that can sometimes provide positional information.[11]

-

LC-MS: Offers the advantage of analyzing a wider range of metabolites without derivatization and is particularly well-suited for polar compounds. High-resolution mass spectrometers are essential for resolving isotopologues.[12][13]

Data Presentation: Example MID of Citrate in Cancer Cells

| Isotopologue | Control (Unlabeled Glucose) | [U-¹³C₆]-Glucose Labeled |

| M+0 | ~93% | ~5% |

| M+1 | ~6% | ~10% |

| M+2 | ~1% | ~30% |

| M+3 | <0.1% | ~15% |

| M+4 | <0.1% | ~25% |

| M+5 | <0.1% | ~10% |

| M+6 | <0.1% | ~5% |

This table illustrates a hypothetical but representative shift in the MID of citrate upon labeling with [U-¹³C₆]-glucose. The presence of M+2, M+4, M+5, and M+6 citrate isotopologues indicates active glucose oxidation through the TCA cycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unique advantages for ¹³C-MFA by offering detailed positional information about the location of ¹³C atoms within a molecule.[14][15] This is particularly powerful for distinguishing between pathways that produce the same metabolite but with different labeling patterns.[14] While generally less sensitive than MS, advancements in NMR technology have significantly improved its utility in metabolomics.[14][16]

Data Analysis and Flux Modeling

Raw analytical data must be processed to correct for the natural abundance of ¹³C (~1.1%). Following this correction, the MIDs are used as inputs for computational models to estimate metabolic fluxes. Software packages such as INCA, 13CFLUX2, and Metran are commonly used for this purpose.[17][18]

Logical Relationship in ¹³C-MFA Data Analysis

Caption: Oncogenic signaling pathways drive metabolic reprogramming.

Conclusion

¹³C labeled compounds provide a powerful and versatile toolkit for dissecting the complexities of cellular metabolism. From the fundamental design of tracing experiments to the sophisticated analysis of metabolic fluxes, this approach offers a quantitative and dynamic view of cellular physiology. For researchers, scientists, and drug development professionals, a deep understanding of these techniques is essential for unraveling the metabolic underpinnings of disease and developing the next generation of targeted therapies.

References

-

Buescher, J. M., et al. (2015). A guide to 13C metabolic flux analysis for the cancer biologist. Nature Reviews Cancer, 15(1), 58-69. [Link]

-

Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 30(2), 594-604. [Link]

-

Jiang, L., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 931593. [Link]

-

Lane, A. N., et al. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Methods in Molecular Biology, 708, 229-251. [Link]

-

Faubert, B., et al. (2020). Metabolic pathway analysis using stable isotopes in patients with cancer. Nature Reviews Cancer, 20(8), 427-442. [Link]

-

Wiechert, W., et al. (1999). Mass spectrometry for metabolic flux analysis. Biotechnology and Bioengineering, 66(2), 69-85. [Link]

-

Laukens, K., et al. (2011). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in Molecular Biology, 708, 253-271. [Link]

-

Mackay, G. M., & Zheng, L. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. In Metabolomics (pp. 131-140). Humana, New York, NY. [Link]

-

Choi, J., & Antoniewicz, M. R. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology, 10, 123. [Link]

-

Creek, D. J., et al. (2011). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 83(22), 8468-8473. [Link]

-

Heux, S., et al. (2012). In vivo NMR for 13C metabolic flux analysis. Methods in Molecular Biology, 919, 273-294. [Link]

-

van Winden, W. A., et al. (2002). Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy. Metabolic Engineering, 4(4), 282-297. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 42-48. [Link]

-

Heux, S., et al. (2012). In Vivo NMR for 13 C metabolic Flux Analysis. Methods in Molecular Biology, 273-294. [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-11. [Link]

-

Hensley, C. T., et al. (2016). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols, 11(8), 1413-1428. [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2856-2878. [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-11. [Link]

-

Nargund, A. D., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 686880. [Link]

-

Arnold, C. R., et al. (2022). Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models. Frontiers in Endocrinology, 13, 991873. [Link]

-

Fan, T. W. M., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4449-4456. [Link]

-

Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. [Link]

-

de Falco, B., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Analytical Methods, 14(36), 3466-3481. [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current Opinion in Biotechnology, 59, 83-91. [Link]

-

Templeton, T., et al. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences, 118(40), e2109432118. [Link]

-

You, L., & Feng, X. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments, (59), e3541. [Link]

-

Bitesize Bio. (2024). A Beginner's Guide to Metabolic Tracing. [Link]

-

The Metabolomics Innovation Centre. (n.d.). Web Servers and Data Analysis. [Link]

-

ResearchGate. (n.d.). Steps in stable-isotope metabolomics analysis. [Link]

-

Hiller, K., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Metabolites, 9(4), 73. [Link]

-

Misra, B. B. (2017). Navigating freely-available software tools for metabolomics analysis. Metabolomics, 13(8), 98. [Link]

-

Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 11(4-5), 243-251. [Link]

-

Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 639. [Link]

-

Yuan, J., et al. (2012). Metabolomics and isotope tracing. Current Opinion in Biotechnology, 23(2), 183-190. [Link]

-

Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]

-

Fiehn Lab. (n.d.). Flux-analysis. [Link]

-

Edison, A. S., et al. (2019). Practical Guidelines to 13C-based NMR Metabolomics. Methods in Molecular Biology, 2037, 81-100. [Link]

-

Le, A., & Antoniewicz, M. R. (2013). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering, 17, 33-44. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. ckisotopes.com [ckisotopes.com]

- 10. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of Pentanedioic Acid in Amino Acid Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pentanedioic acid, more commonly known as glutaric acid, is a critical intermediate in the catabolic pathways of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan. Under normal physiological conditions, it is efficiently metabolized. However, defects in this pathway, specifically the deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), lead to the accumulation of glutaric acid and its derivative, 3-hydroxyglutaric acid. This accumulation is the hallmark of Glutaric Aciduria Type 1 (GA-1), a rare and devastating neurometabolic disorder. This technical guide provides an in-depth exploration of the role of pentanedioic acid in amino acid metabolism, the pathophysiology of GA-1, and a comprehensive overview of the experimental methodologies and therapeutic strategies that are at the forefront of research and drug development in this field.

Introduction: The Metabolic Crossroads of Pentanedioic Acid

Pentanedioic acid is a five-carbon dicarboxylic acid that occupies a central position in the breakdown of several key amino acids.[1][2] The metabolic flux from lysine, hydroxylysine, and tryptophan catabolism converges at the formation of glutaryl-CoA.[3] The subsequent oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, catalyzed by the flavin adenine dinucleotide (FAD)-dependent enzyme glutaryl-CoA dehydrogenase (GCDH), is a crucial step for channeling these carbon skeletons into the Krebs cycle for energy production.[4][5]

A deficiency in GCDH, an autosomal recessive inherited disorder, disrupts this finely tuned metabolic process, leading to the pathological accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine in bodily fluids and tissues.[6][7][8] The consequences of this accumulation are particularly severe in the developing brain, often resulting in debilitating neurological damage.[9]

The Biochemical Pathway: From Amino Acids to Energy

The catabolism of L-lysine, L-hydroxylysine, and L-tryptophan involves a series of enzymatic reactions that ultimately yield glutaryl-CoA. The mitochondrial enzyme GCDH then catalyzes the conversion of glutaryl-CoA to crotonyl-CoA and carbon dioxide.[4] This reaction is a critical juncture; its impairment is the primary defect in GA-1.

Pathophysiology of Glutaric Aciduria Type 1 (GA-1)

GA-1 is characterized by a wide spectrum of clinical severity.[10] While some individuals may remain asymptomatic, many untreated patients experience an acute encephalopathic crisis, often triggered by catabolic stress such as infections or vaccinations, typically between 6 and 18 months of age.[6][11] This crisis leads to irreversible damage to the basal ganglia, particularly the caudate and putamen, resulting in a complex movement disorder characterized by dystonia and dyskinesia.[9][12] Macrocephaly is a common early sign.[9]

The neurotoxicity observed in GA-1 is primarily attributed to the accumulation of 3-hydroxyglutaric acid.[13] This metabolite exhibits structural similarities to the excitatory neurotransmitter glutamate and has been shown to act as an agonist at N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity and neuronal cell death.[14][15][16][17] This excitotoxic cascade is considered a key mechanism underlying the age- and region-specific neuronal damage seen in GA-1.[10][14]

Experimental Methodologies for Studying Pentanedioic Acid Metabolism

A robust understanding of pentanedioic acid metabolism and the pathology of GA-1 relies on a suite of sophisticated experimental techniques.

Enzymatic Assays

Determining GCDH enzyme activity is fundamental for the diagnosis and study of GA-1.

Protocol 1: Glutaryl-CoA Dehydrogenase Activity Assay in Fibroblasts

This assay measures the detritiation of [2,3,4-³H]glutaryl-CoA as a proxy for GCDH activity.[3][8][18]

Materials:

-

Cultured fibroblasts from patients and controls

-

[2,3,4-³H]glutaryl-CoA

-

Cell lysis buffer

-

Scintillation fluid and counter

-

Artificial electron acceptors (optional)

Procedure:

-

Culture fibroblasts to near confluency.[19]

-

Harvest and sonicate cells in lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris.

-

Prepare a reaction mixture containing the cell lysate (supernatant) and [2,3,4-³H]glutaryl-CoA.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction and separate the tritiated water from the labeled substrate using an ion-exchange resin.

-

Quantify the released tritium using liquid scintillation counting.

-

For distinguishing heterozygotes, the assay can be performed with and without the addition of an artificial electron acceptor.[3]

Metabolite Quantification

Accurate measurement of glutaric acid and 3-hydroxyglutaric acid in biological fluids is crucial for diagnosis and monitoring of GA-1.

Protocol 2: Quantification of Glutaric and 3-Hydroxyglutaric Acids by LC-MS/MS

This method offers high sensitivity and specificity for the quantification of these key metabolites in urine and plasma.[20][21][22]

Materials:

-

Urine or plasma samples

-

Deuterated internal standards (e.g., d4-glutaric acid)

-

Acetonitrile for protein precipitation

-

Derivatization agent (e.g., 3 M HCl in 1-butanol)

-

LC-MS/MS system with a C8 or C18 column

Procedure:

-

To a known volume of urine or plasma, add the deuterated internal standard.

-

Precipitate proteins by adding acetonitrile and centrifuge.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Derivatize the dried residue by adding 3 M HCl in 1-butanol and heating. This step converts the carboxylic acids to their butyl-ester derivatives, improving their chromatographic properties.

-

Reconstitute the derivatized sample in a suitable solvent (e.g., 50% methanol).

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes using a suitable gradient of aqueous and organic mobile phases.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Glutaric Acid (butyl ester) | Varies with derivatization | Varies with derivatization |

| 3-Hydroxyglutaric Acid (butyl ester) | Varies with derivatization | Varies with derivatization |

| d4-Glutaric Acid (internal standard) | Varies with derivatization | Varies with derivatization |

Cellular and Animal Models

In vitro and in vivo models are indispensable for elucidating disease mechanisms and for preclinical testing of novel therapies.

Cellular Models:

-

Human Neuroblastoma (SH-SY5Y) Cells: These cells can be genetically modified using CRISPR/Cas9 to create a GCDH knockout model, which recapitulates key features of GA-1, including metabolite accumulation and increased vulnerability to oxidative stress.[23][24] Protocols for culturing and differentiating these cells into neuron-like phenotypes are well-established.[9][10][25][26][27]

-

Primary Neuronal Cultures: Lentiviral-mediated shRNA knockdown of Gcdh in primary striatal neurons provides a powerful tool to study the direct effects of GCDH deficiency on neuronal viability and function.[11][13][28][29]

Animal Models:

-

Gcdh Knockout (KO) Mice: These mice exhibit the biochemical hallmarks of GA-1, including elevated levels of glutaric and 3-hydroxyglutaric acids.[8][28] They are a valuable tool for studying the pathophysiology of the disease and for testing the efficacy of therapeutic interventions.[5][30]

Molecular Diagnostics

Definitive diagnosis of GA-1 relies on the identification of pathogenic mutations in the GCDH gene.

Protocol 3: Sanger Sequencing of the GCDH Gene

Sanger sequencing remains the gold standard for identifying disease-causing mutations in the GCDH gene.[4][7][31][32][33][34]

Materials:

-

Genomic DNA extracted from patient blood or other tissues

-

Primers flanking the 11 coding exons of the GCDH gene

-

PCR reagents

-

DNA sequencing reagents and capillary electrophoresis system

Procedure:

-

Extract genomic DNA from the patient sample.

-

Design and synthesize primers to amplify each of the 11 coding exons and their flanking intronic regions.

-

Perform PCR for each exon.

-

Purify the PCR products.

-

Perform cycle sequencing reactions using a fluorescently labeled dideoxy chain termination method.

-

Purify the sequencing reaction products.

-

Separate the DNA fragments by size using capillary electrophoresis.

-

Analyze the sequencing data to identify any variations from the reference sequence.

Therapeutic Strategies: Current and Emerging

The management of GA-1 has significantly evolved, with a focus on preventing the catastrophic neurological damage.

Standard of Care

The current standard of care for GA-1, particularly for patients identified through newborn screening, includes:

-

Low-Lysine Diet: Restricting the intake of lysine, a major precursor of glutaric acid, is a cornerstone of GA-1 management.[19][35]

-

Carnitine Supplementation: L-carnitine is administered to facilitate the excretion of glutaric acid as glutarylcarnitine and to prevent secondary carnitine deficiency.[19]

-

Emergency Management: During periods of catabolic stress, aggressive management with intravenous glucose and fluids is crucial to prevent the onset of an encephalopathic crisis.[19]

Novel Therapeutic Approaches

The limitations of current therapies have spurred the development of innovative treatment strategies.

-

Gene Therapy: Adeno-associated virus (AAV)-based gene therapy aims to deliver a functional copy of the GCDH gene to affected cells, primarily in the liver and central nervous system.[6][12][14][36][37] Preclinical studies in mouse models have shown promising results, and clinical trials are emerging.[13][23]

-

Enzyme Replacement Therapy (ERT): This approach involves the administration of a recombinant GCDH enzyme to compensate for the deficient protein.[1][23][38] Challenges remain in delivering the enzyme across the blood-brain barrier.

-

Substrate Reduction Therapy: This strategy focuses on inhibiting an enzyme upstream in the lysine degradation pathway to reduce the production of glutaric acid.[16][39] The enzyme 2-aminoadipic semialdehyde synthase (AASS) is a promising target for this approach.

-

Pharmacological Chaperones: For patients with certain missense mutations, small molecules that can stabilize the misfolded GCDH protein and restore some of its function are being investigated.[15][30]

| Therapeutic Strategy | Mechanism of Action | Current Status |

| Gene Therapy (AAV-based) | Delivers a functional copy of the GCDH gene. | Preclinical and early clinical trials.[13][23] |

| Enzyme Replacement Therapy | Provides a recombinant GCDH enzyme. | Preclinical development.[1][23] |

| Substrate Reduction Therapy | Inhibits an upstream enzyme to reduce glutaric acid production. | Preclinical and investigational.[16][39] |

| Pharmacological Chaperones | Stabilizes misfolded GCDH protein. | Drug discovery and preclinical stages.[15][30] |

Conclusion and Future Directions